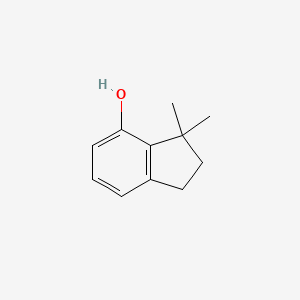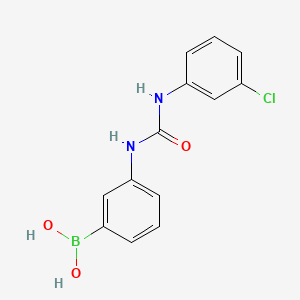
(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is an organoboron compound with the molecular formula C13H12BClN2O3 It is a derivative of boronic acid, featuring a boronic acid group attached to a phenyl ring, which is further substituted with a 3-chlorophenylureido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid typically involves the reaction of 3-chlorophenyl isocyanate with 3-aminophenylboronic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Nucleophiles: Amines, thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Ureas: Formed through nucleophilic substitution of the chlorophenyl group.
Aplicaciones Científicas De Investigación
(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases and kinases.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development for cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth.
Industry: Utilized in the synthesis of advanced materials and polymers, where its unique chemical properties contribute to the development of new materials with desirable characteristics.
Mecanismo De Acción
The mechanism of action of (3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and kinases, which play crucial roles in various biological processes, including cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorophenylboronic Acid: Similar structure but lacks the urea group, making it less versatile in certain reactions.
4-Chlorophenylboronic Acid: Similar structure with the chlorine atom in a different position, affecting its reactivity and applications.
Phenylboronic Acid: Lacks the chlorophenyl and urea groups, making it a simpler compound with different reactivity and applications.
Uniqueness
(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is unique due to the presence of both the boronic acid and urea groups, which confer distinct chemical properties and reactivity
Propiedades
IUPAC Name |
[3-[(3-chlorophenyl)carbamoylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClN2O3/c15-10-4-2-6-12(8-10)17-13(18)16-11-5-1-3-9(7-11)14(19)20/h1-8,19-20H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYSSJRHFTXKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B8251042.png)
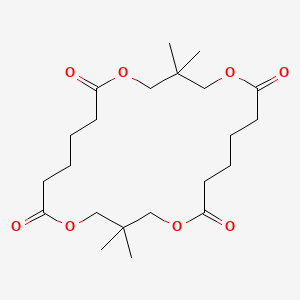
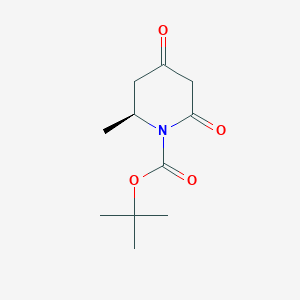
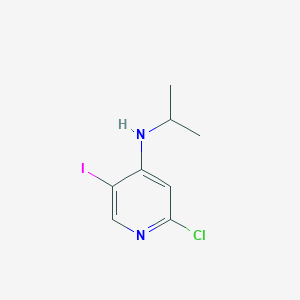
![6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine](/img/structure/B8251071.png)
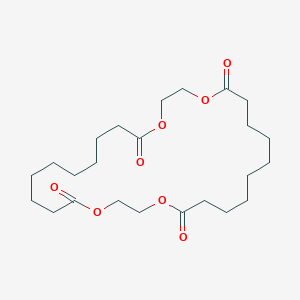

![Tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8251079.png)
![(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B8251085.png)
![6-Chloro-8-methylimidazo[1,2-b]pyridazine](/img/structure/B8251091.png)
